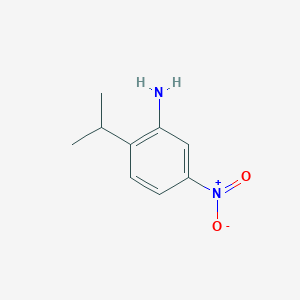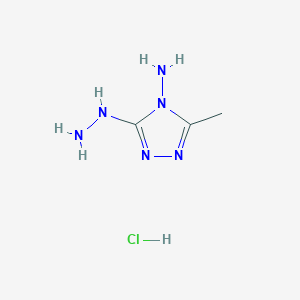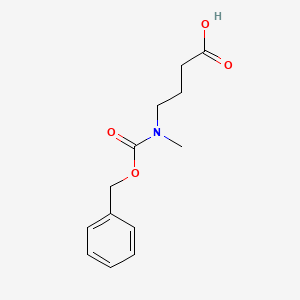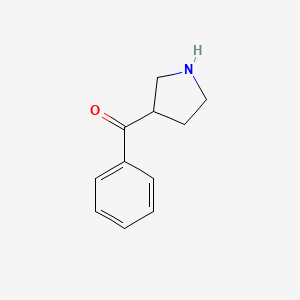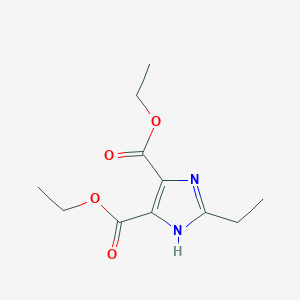
1-(5-Nitropyridin-2-yl)piperidine-3-carboxylic acid
Vue d'ensemble
Description
“1-(5-Nitropyridin-2-yl)piperidine-3-carboxylic acid” is a chemical compound with the molecular formula C11H13N3O4 . It is a solid substance with a melting point between 186 - 188 degrees Celsius .
Molecular Structure Analysis
The molecular structure of “this compound” includes a six-membered piperidine ring, which is a heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . The compound also contains a nitropyridinyl group and a carboxylic acid group .
Physical And Chemical Properties Analysis
“this compound” is a solid substance with a melting point between 186 - 188 degrees Celsius . It has a molecular weight of 251.24 .
Applications De Recherche Scientifique
Synthesis of New Tricyclic Structures
Research by Savelli and Boido (1992) in the field of heterocyclic chemistry involved the synthesis of new tricyclic structures, specifically 7,8,9,10-tetrahydro-5H-dipyrido[1,2-a:3′,2′-e]pyrazin-6(6aH)-ones, derived from reductive cyclization of N-(3′-nitropyridin-2′-yl)piperidine-2-carboxylic acids. This work highlights the chemical versatility of nitropyridinyl piperidine carboxylic acids in forming complex heterocyclic systems with potential applications in medicinal chemistry and materials science (Savelli & Boido, 1992).
Potential Anticancer Agents
A study conducted by Temple et al. (1983) explored the synthesis of pyrido[4,3-b][1,4]oxazines and pyrido[4,3-b][1,4]thiazines derived from ethyl (6-amino-4-chloro-5-nitropyridin-2-yl)carbamate. The synthesized compounds were evaluated for their effects on the proliferation and mitotic index of cultured L1210 cells and survival of mice bearing P388 leukemia, indicating the potential of nitropyridinyl piperidine carboxylic acid derivatives in developing new anticancer drugs (Temple et al., 1983).
Hydrogen Bonding in Proton-Transfer Compounds
Research by Smith and Wermuth (2010) involved the analysis of hydrogen bonding in anhydrous 1:1 proton-transfer compounds of isonipecotamide with nitro-substituted benzoic acids. The study provides insights into the structural aspects and hydrogen-bonding patterns of compounds containing piperidine carboxylic acids, which can have implications in the design of pharmaceuticals and materials (Smith & Wermuth, 2010).
Orientations Futures
Piperidine derivatives, including “1-(5-Nitropyridin-2-yl)piperidine-3-carboxylic acid”, play a significant role in the pharmaceutical industry . They are present in more than twenty classes of pharmaceuticals , and their synthesis has long been widespread . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
Mécanisme D'action
Target of Action
It’s structurally similar to ®-(-)-3-piperidinecarboxylic acid, which is known to inhibit gaba (γ-aminobutyric acid) uptake . GABA is a major inhibitory neurotransmitter in the central nervous system, and its uptake inhibition can lead to an increase in GABA concentrations in the synaptic cleft, potentially modulating neuronal excitability.
Mode of Action
Nitropyridines, a class of compounds to which this molecule belongs, are known to undergo a [1,5] sigmatropic shift, where the nitro group migrates from the 1-position to the 3-position . This could potentially influence the compound’s interaction with its targets.
Result of Action
If it acts similarly to ®-(-)-3-Piperidinecarboxylic acid, it could potentially increase GABA concentrations in the synaptic cleft, thereby modulating neuronal excitability .
Analyse Biochimique
Biochemical Properties
1-(5-Nitropyridin-2-yl)piperidine-3-carboxylic acid plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. This compound has been found to interact with various biomolecules, including enzymes involved in metabolic pathways. For instance, it has been observed to inhibit certain enzymes, thereby affecting the overall metabolic flux. The nature of these interactions often involves binding to the active sites of enzymes, leading to inhibition or modulation of their activity .
Cellular Effects
The effects of this compound on cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that it can alter the expression of specific genes, leading to changes in cellular behavior. Additionally, it impacts cell signaling pathways, which are crucial for maintaining cellular homeostasis and responding to external stimuli .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms involves binding interactions with biomolecules, such as enzymes and receptors. This binding can lead to enzyme inhibition or activation, depending on the nature of the interaction. Furthermore, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcriptional activity of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, but its degradation products can also have biological activity. Long-term exposure to this compound in in vitro or in vivo studies has revealed its potential to cause sustained changes in cellular behavior .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as modulation of metabolic pathways and gene expression. At higher doses, it can lead to toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound exerts its desired effects without causing harm .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors essential for these processes. It has been found to influence metabolic flux by modulating the activity of key enzymes. This compound can also affect metabolite levels, leading to changes in the overall metabolic profile of cells. Understanding these interactions is crucial for elucidating the compound’s role in cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound in different cellular compartments. The compound’s distribution pattern is essential for understanding its biological activity and potential therapeutic applications .
Subcellular Localization
This compound exhibits specific subcellular localization, which influences its activity and function. Targeting signals and post-translational modifications play a crucial role in directing the compound to specific compartments or organelles within the cell. This localization is vital for its interaction with target biomolecules and the subsequent biochemical effects .
Propriétés
IUPAC Name |
1-(5-nitropyridin-2-yl)piperidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O4/c15-11(16)8-2-1-5-13(7-8)10-4-3-9(6-12-10)14(17)18/h3-4,6,8H,1-2,5,7H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKTHVFRONFGBAF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=NC=C(C=C2)[N+](=O)[O-])C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50588404 | |
| Record name | 1-(5-Nitropyridin-2-yl)piperidine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50588404 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
937606-76-3 | |
| Record name | 1-(5-Nitro-2-pyridinyl)-3-piperidinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=937606-76-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(5-Nitropyridin-2-yl)piperidine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50588404 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



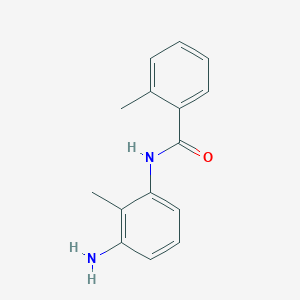



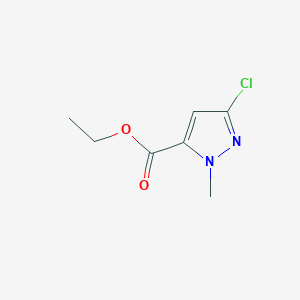
![6,9-Diazaspiro[4.5]decane](/img/structure/B1319895.png)
